

Technical Guide: Spectral Characterization of 4-Bromophenyl Glycidyl Ether

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Compound of Interest

Compound Name: 2-[(4-Bromophenoxy)methyl]oxirane

CAS No.: 68585-12-6

Cat. No.: B7777497

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Introduction & Application Scope

4-Bromophenyl glycidyl ether (**2-[(4-bromophenoxy)methyl]oxirane**) is a bifunctional building block combining a reactive epoxide ring with a para-substituted aryl bromide.

- **Drug Development:** The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores while retaining the epoxide for further ring-opening reactions.
- **Material Science:** Used as a reactive diluent and flame-retardant intermediate in high-performance epoxy resins.

Chemical Identity

Property	Data
CAS Number	2212-06-8
IUPAC Name	2-[(4-Bromophenoxy)methyl]oxirane
Molecular Formula	C
	H
	BrO
Molecular Weight	229.07 g/mol
Physical State	White to light yellow crystalline solid
Melting Point	48.0 – 52.0 °C

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically prepared via the Williamson ether synthesis.

Reaction Workflow

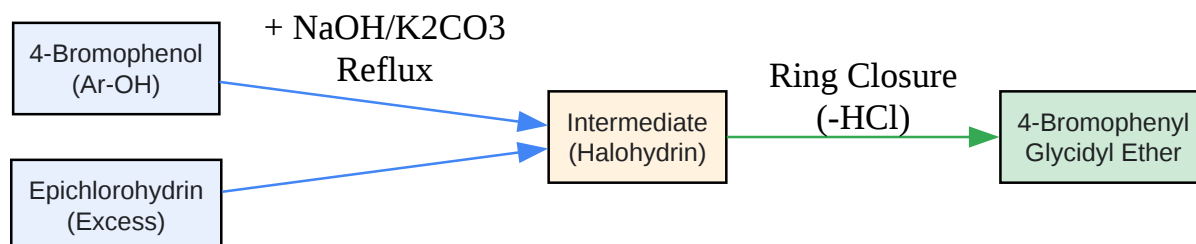
- Deprotonation: 4-Bromophenol is treated with a base (NaOH or K₂CO₃).
- Nucleophilic Substitution: The phenoxide ion attacks Epichlorohydrin.
- Cyclization: A second dehydrohalogenation step ensures epoxide ring closure.

Common Impurities:

- 4-Bromophenol: Evident by a broad -OH stretch in IR (~3300 cm⁻¹) and a downfield shift in NMR.

- Hydrolyzed Diol: Opening of the epoxide ring leads to the 1,2-diol derivative, characterized by loss of the 915 cm

oxirane band.



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Figure 1: Synthesis pathway highlighting the critical ring-closure step.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is distinct due to the AA'BB' aromatic system and the chiral epoxide center, which makes the methylene protons of the glycidyl group diastereotopic.

Experimental Protocol

- Solvent: CDCl₃
(Chloroform-d) is preferred.
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Reference: TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Chemical Shift Data & Assignment

Region	Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
Aromatic	7.35 – 7.42	Doublet (d, Hz)	2H	Ar-H (ortho to Br)	Deshielded by the inductive and anisotropic effect of Bromine.
Aromatic	6.78 – 6.85	Doublet (d, Hz)	2H	Ar-H (ortho to O)	Shielded by the mesomeric electron donation of the Ether Oxygen.
Ether Link	4.18	Doublet of Doublets (dd)	1H	-O-CH H -	Diastereotopic proton A; deshielded by adjacent oxygen.
Ether Link	3.90	Doublet of Doublets (dd)	1H	-O-CH H -	Diastereotopic proton B.
Epoxide	3.30 – 3.36	Multiplet (m)	1H	Epoxide CH	Chiral center; controls the splitting of adjacent protons.
Epoxide	2.88 – 2.92	Triplet/dd	1H	Epoxide Ring CH (trans)	Trans to the methine proton.

Epoxide	2.72 – 2.76	Doublet of Doublets (dd)	1H	Epoxide Ring CH (cis)	Cis to the methine proton.
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Analyst Note: The separation between the aromatic doublets (

ppm) is a key purity indicator. If this gap narrows significantly, suspect loss of the bromine (dehalogenation) or hydrolysis.

C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the para-substitution pattern and the integrity of the epoxide ring.

Shift (, ppm)	Carbon Type	Assignment
157.5	Quaternary (C)	C-O (Aromatic ipso)
132.4	Methine (CH)	C-H (ortho to Br)
116.5	Methine (CH)	C-H (ortho to O)
113.8	Quaternary (C)	C-Br (Aromatic ipso)
68.9	Methylene (CH)	-O-CH - (Ether linkage)
50.0	Methine (CH)	Epoxide CH
44.6	Methylene (CH)	Epoxide CH

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the presence of the epoxide ring and the aryl bromide.

Key Diagnostic Bands

- Epoxide Ring Deformation (~915 cm

): This is the "fingerprint" of the glycidyl group. Disappearance of this band indicates ring opening (polymerization or hydrolysis).

- Aryl Ether C-O-C (~1240 cm

): Strong, sharp stretch typical of alkyl-aryl ethers.

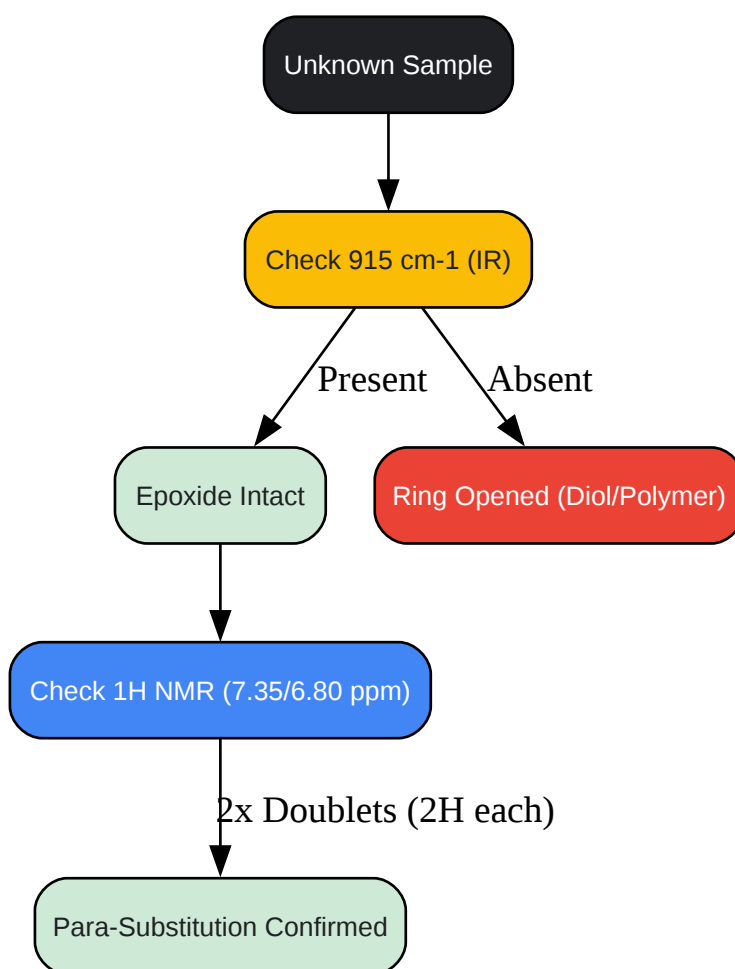
- Aromatic C=C (~1485, 1580 cm

): Skeletal vibrations of the benzene ring.

- C-Br Stretch (~500 - 650 cm

): Often difficult to identify in the fingerprint region but typically appears as a strong band around 1070 cm

(in-plane deformation) and a stretch below 700 cm



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Figure 2: Logical flow for confirming structural integrity using IR and NMR.

Handling & Stability Protocols

As a Senior Application Scientist, I recommend the following storage protocols to prevent degradation (epoxide opening):

- **Moisture Exclusion:** The epoxide ring is susceptible to hydrolysis. Store under nitrogen or argon.
- **Temperature:** Store at 2–8 °C. While the melting point is ~50 °C, solid-state polymerization can occur over time at room temperature.
- **Re-crystallization:** If the solid turns yellow or sticky, recrystallize from Ethanol/Hexane or Isopropanol to remove hydrolyzed byproducts.

References

- National Center for Biotechnology Information (PubChem). **2-[(4-Bromophenoxy)methyl]oxirane** (CID 102766).^[2] Available at: [\[Link\]](#)
- European Patent Office. Epoxy Resin Compositions (EP 3831863 B1). (Lists 4-bromophenyl glycidyl ether as a key monomer). Available at: [\[Link\]](#)

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Sources

- 1. 2-[(4-Bromophenoxy)methyl]oxirane | 2212-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-[(4-Bromophenoxy)methyl]oxirane | C₉H₉BrO₂ | CID 102766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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